molecular formula C5H5ClO5 B3369427 (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate CAS No. 23385-72-0

(2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate

Cat. No.: B3369427
CAS No.: 23385-72-0
M. Wt: 180.54 g/mol
InChI Key: OBTAECLHONHFSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate typically involves the reaction of glycerol carbonate with phosgene . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

Glycerol Carbonate+Phosgene(2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate+HCl\text{Glycerol Carbonate} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Glycerol Carbonate+Phosgene→(2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form glycerol carbonate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to moderate heating, inert atmosphere

Major Products:

    Carbamates: Formed by reaction with amines

    Carbonates: Formed by reaction with alcohols

    Glycerol Carbonate: Formed by hydrolysis

Scientific Research Applications

(2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the reactive center. Nucleophiles attack this carbon, leading to the formation of new bonds and the release of hydrochloric acid. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

    Methyl Chloroformate: Similar in structure but with a methyl group instead of the (2-oxo-1,3-dioxolan-4-yl) group.

    Ethyl Chloroformate: Similar in structure but with an ethyl group instead of the (2-oxo-1,3-dioxolan-4-yl) group.

    Phenyl Chloroformate: Similar in structure but with a phenyl group instead of the (2-oxo-1,3-dioxolan-4-yl) group.

Uniqueness: (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate is unique due to the presence of the dioxolane ring, which imparts different reactivity and stability compared to other chloroformates. This structural feature allows for specific applications in organic synthesis and material science.

Properties

IUPAC Name

(2-oxo-1,3-dioxolan-4-yl)methyl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO5/c6-4(7)9-1-3-2-10-5(8)11-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTAECLHONHFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)COC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946055
Record name (2-Oxo-1,3-dioxolan-4-yl)methyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23385-72-0
Record name Carbonochloridic acid, (2-oxo-1,3-dioxolan-4-yl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23385-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023385720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Oxo-1,3-dioxolan-4-yl)methyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.466
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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